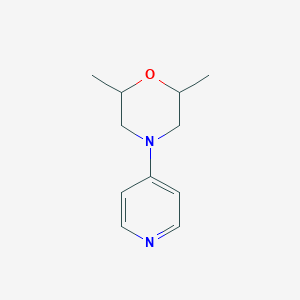
2-Amino-2-(6-hydroxy-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(6-hydroxy-1H-indol-3-yl)acetic acid is a compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the amino and hydroxy groups further enhances its chemical reactivity and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(6-hydroxy-1H-indol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The reaction conditions typically involve refluxing the reactants in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Fischer indole synthesis for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(6-hydroxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, nitro compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 2-Amino-2-(6-oxo-1H-indol-3-yl)acetic acid, while reduction of the amino group can produce 2-Amino-2-(6-hydroxy-1H-indol-3-yl)ethanol .
Applications De Recherche Scientifique
2-Amino-2-(6-hydroxy-1H-indol-3-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its role in various biological processes, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(6-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it can bind to certain enzymes and inhibit their activity, leading to downstream effects on cellular processes. Additionally, it can interact with receptors on cell surfaces, triggering signaling pathways that result in various biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets 2-Amino-2-(6-hydroxy-1H-indol-3-yl)acetic acid apart from these similar compounds is the presence of both amino and hydroxy groups, which confer unique chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its analogs .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
2-amino-2-(6-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O3/c11-9(10(14)15)7-4-12-8-3-5(13)1-2-6(7)8/h1-4,9,12-13H,11H2,(H,14,15) |
Clé InChI |
CUDGHSUONCOVPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)NC=C2C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c]isothiazole-5-carboxylic acid](/img/structure/B12944483.png)

![(5S,5aR,8aR,9S)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12944485.png)

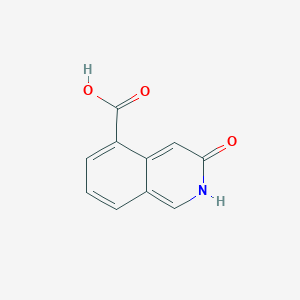
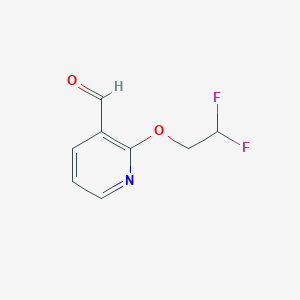
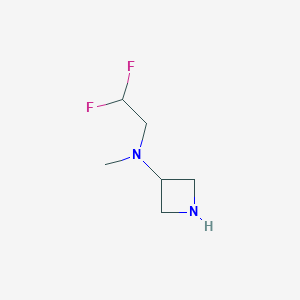
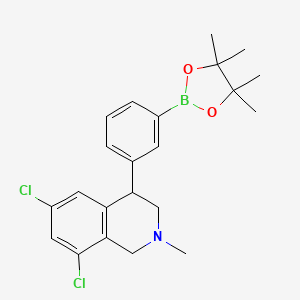
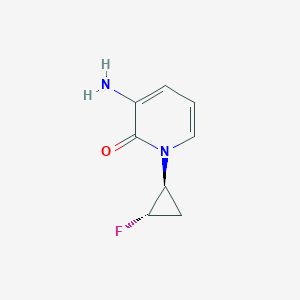
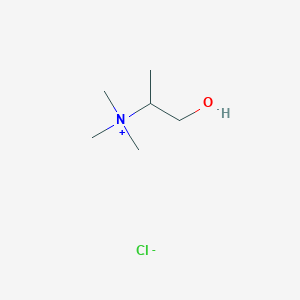
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12944535.png)
![2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12944543.png)

